molecular formula C20H15N5O B2869062 N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide CAS No. 2034440-89-4

N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide

Cat. No. B2869062
CAS RN: 2034440-89-4
M. Wt: 341.374
InChI Key: WSMMASRGALUNPM-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide” is a quinoxaline derivative. Quinoxaline derivatives are known for their diverse pharmacological activities, such as antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory properties . They are also used in the development of new drugs .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . The in vitro activity against Mycobacterium tuberculosis H37Ra ranged between 3.91-500 µg/mL, with most compounds having moderate to good activities .

Scientific Research Applications

Novel Therapeutic Agents

Quinoxaline derivatives have shown promise in various therapeutic applications due to their ability to interact with biological molecules and processes. For instance, the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, which include quinoxaline-2-carboxamides, has been explored for their potential use in targeted delivery of nitric oxide (NO) to in vivo biological sites such as tumors. These compounds can form coordinate bonds with metal ions, facilitating the release of NO upon irradiation with long-wavelength light, indicating a novel approach for targeted cancer therapy (Yang et al., 2017).

Materials for Energy Conversion

In the field of materials science, quinoxaline derivatives have been investigated for their potential application in light to electrical energy conversion. Ruthenium(II) molecular assemblies incorporating quinoxaline-2-carboxamides have been synthesized and characterized. These assemblies, when anchored to nanocrystalline TiO2 electrodes, show promise in regenerative photoelectrochemical cells, highlighting the role of quinoxaline derivatives in enhancing the efficiency of solar energy conversion technologies (Gholamkhass et al., 2001).

properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(18-13-23-16-7-1-2-8-17(16)25-18)24-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11,13H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMMASRGALUNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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